5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
Description
Chemical Structure: The compound features a 5-chlorothiophene-2-carboxamide core linked via a methyl group to a pyrazine ring substituted at position 3 with a thiophen-3-yl moiety. Its molecular formula is C₁₄H₁₀ClN₃OS₂ (calculated based on structural analysis).
Properties
IUPAC Name |
5-chloro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRUVFYBYDARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with pyrazine intermediates under controlled conditions . Industrial production methods often optimize these reactions for scale-up, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Recent studies have highlighted its effectiveness against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of thiophene carboxamides, including the compound , show significant antibacterial activity. For instance, a study evaluated several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exhibited higher efficacy against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. A notable study reported that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HePG-2 (Liver Cancer) | 20 µM |
| PC-3 (Prostate Cancer) | 18 µM |
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. Its structural characteristics suggest possible applications in:
Anti-inflammatory Applications
Preliminary studies indicate that thiophene derivatives can modulate inflammatory responses, making them candidates for further investigation in treating inflammatory diseases .
Antioxidant Properties
Research has also suggested that certain thiophene carboxamides possess antioxidant properties, which could be beneficial in combating oxidative stress-related conditions .
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Antimicrobial Study (2024) : Evaluated against a panel of bacterial strains, demonstrating significant inhibition rates.
- Anticancer Evaluation (2023) : Tested on multiple cancer cell lines, revealing promising cytotoxic effects.
- Inflammation Model Study (2025) : Investigated its effects on macrophage activation and cytokine production.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Carboxamide Family
Chalcone Derivatives and Heterocyclic Variants
- 5-Chloro-N-(4-(3-(4-Hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) :
Patent and Development-stage Compounds
- Crystalline Form of Methanesulfonate Derivatives :
- Patent applications highlight derivatives with triazine or dihydrotriazine groups, emphasizing stability and formulation advantages (e.g., improved bioavailability) .
Biological Activity
5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound exhibiting significant potential in medicinal chemistry, particularly in the areas of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure consisting of thiophene and pyrazine rings, which contribute to its unique biological properties. The presence of chlorine and carboxamide functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H10ClN3OS2 |
| Molecular Weight | 305.86 g/mol |
| CAS Number | 2034537-77-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Research indicates that it may inhibit key enzymes related to bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it has been shown to modulate signaling pathways associated with cancer cell proliferation and motility.
Enzyme Inhibition
One notable mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. For instance, studies have reported that similar compounds exhibit potent inhibition of COX-2 activity, suggesting a potential anti-inflammatory and anticancer role for this compound .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
Research has highlighted the compound's efficacy in inhibiting the growth of cancer cell lines. For example, it was found to significantly reduce the viability of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selective toxicity is promising for developing targeted cancer therapies .
Case Studies
- Study on Antitumor Activity : A recent investigation assessed the growth inhibition properties of several thiophene analogues, including this compound). The results indicated that the compound effectively inhibited cancer cell proliferation and motility through modulation of key signaling pathways .
- Inhibition of Inflammatory Responses : Another study explored the anti-inflammatory effects of similar compounds, revealing that they significantly suppressed COX enzyme activity and reduced levels of inducible nitric oxide synthase (iNOS). This suggests that this compound may also possess anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
